3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one
Description
This compound features a 3,4-dihydropyrimidin-4-one core substituted with a phenyl group at position 6 and a 2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl moiety at position 2. The piperazine ring is further modified with a 2-phenylethyl group, which may enhance lipophilicity and receptor-binding affinity compared to simpler analogs. Its structural complexity aligns with compounds known to interact with central nervous system targets or enzymes involved in inflammation and cancer .
Properties
IUPAC Name |
3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23-17-22(21-9-5-2-6-10-21)25-19-28(23)18-24(30)27-15-13-26(14-16-27)12-11-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNPDGBRLCHZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine moiety and a dihydropyrimidinone core. The molecular formula is , with a molecular weight of 352.43 g/mol. The presence of the piperazine ring is significant for its biological interactions, particularly in modulating receptor activity.
Biological Activity Overview
Research indicates that compounds within the dihydropyrimidinone family exhibit various biological activities, including:
- Antimicrobial Activity : Dihydropyrimidinones have shown promising results against various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The activity is often linked to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
A study conducted on related dihydropyrimidinones indicated strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus spp. This activity is attributed to the structural features that enhance interaction with bacterial enzymes involved in cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxic effects are dose-dependent and involve mechanisms such as apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HCT116 | 9.8 |
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The piperazine moiety may interact with various neurotransmitter receptors, potentially influencing neurological pathways.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and activation of caspases in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in several cancer cell lines, thereby inhibiting proliferation.
Case Studies
Several case studies highlight the efficacy of dihydropyrimidinones in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by resistant bacteria showed significant improvement in symptoms when treated with a dihydropyrimidinone derivative similar to the compound .
- Case Study on Cancer Treatment : In a preclinical model using xenografts of human breast cancer cells, administration of the compound resulted in reduced tumor growth compared to control groups.
Comparison with Similar Compounds
Key Analogs and Substituent Effects:
Substituent Impact Analysis:
- 2-Chlorophenyl (): Introduces electron-withdrawing Cl, improving receptor-binding affinity (common in antipsychotic agents) . 4-Hydroxyphenyl (): Enhances solubility via polar -OH but may reduce membrane permeability.
- Dihydropyrimidinone Modifications: Phenyl vs. 4-Methoxyphenyl: Methoxy groups (-OCH3) increase solubility but may reduce potency due to steric effects . Thiophenyl (): Sulfur-containing groups can alter electronic properties and metabolic pathways.
Physicochemical Properties
- Lipophilicity :
- Solubility :
- Methoxy and hydroxyl groups () improve aqueous solubility but may require formulation optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
